

Loxidine as a Tool for Studying Hypergastrinemia: Application Notes and Protocols

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Compound of Interest

Compound Name: *Loxidine*

Cat. No.: *B1674589*

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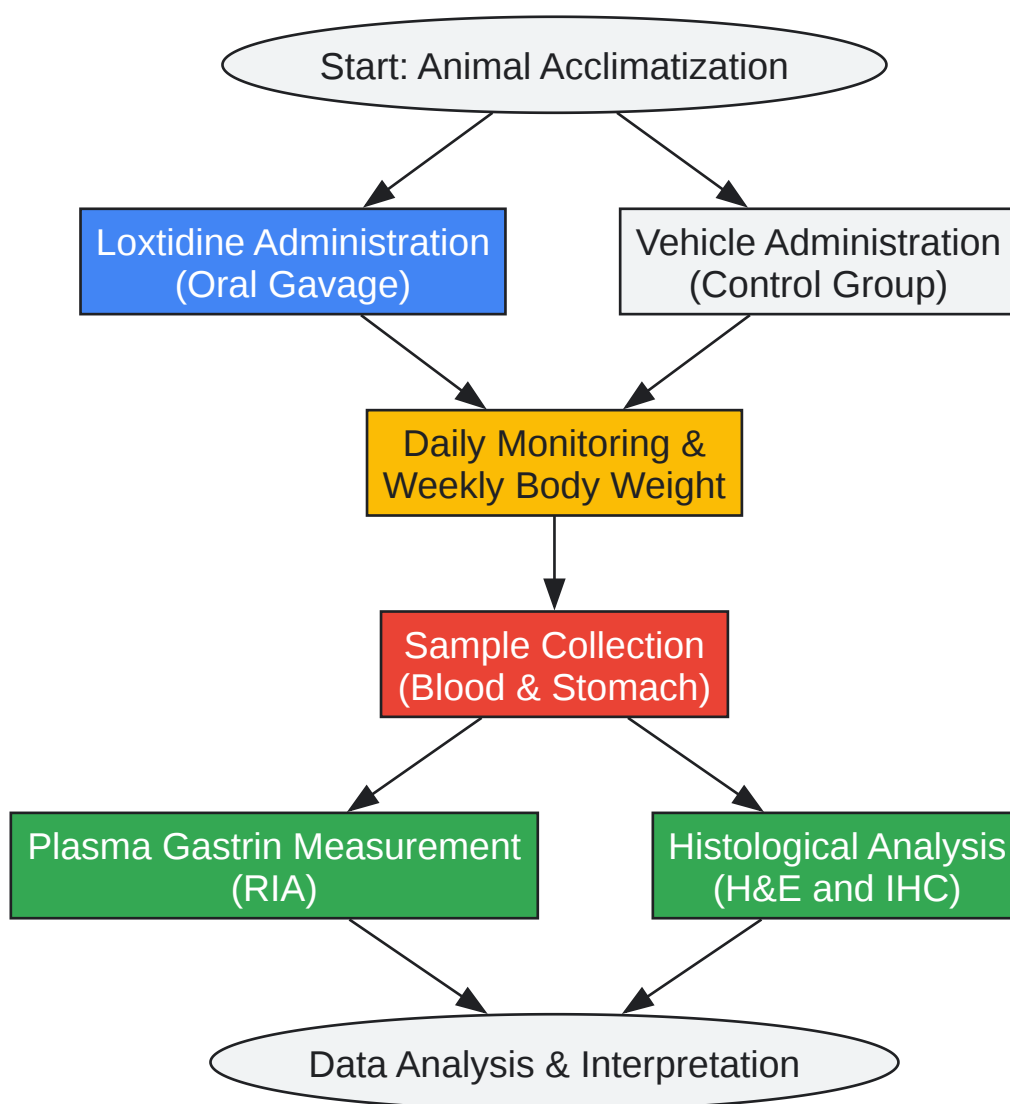
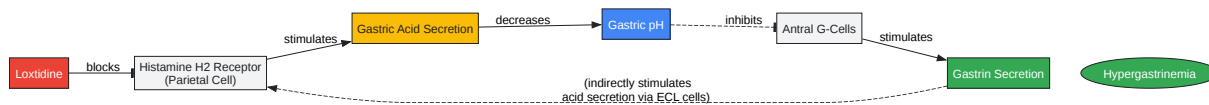
Introduction

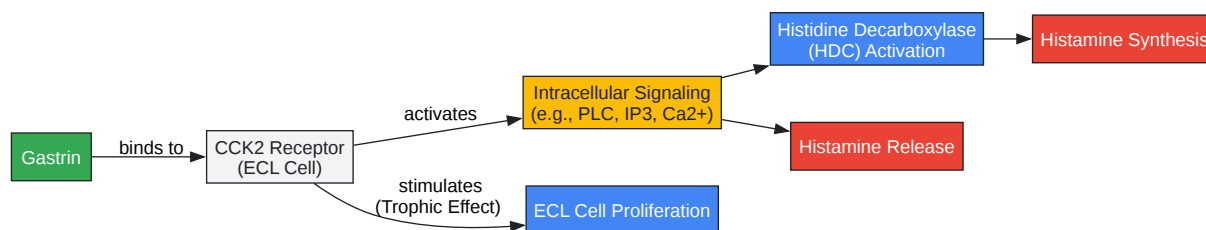
Loxidine is a potent and long-acting, insurmountable histamine H2 receptor antagonist. Its primary mechanism of action is the blockade of H2 receptors on gastric parietal cells, which leads to a profound and sustained inhibition of gastric acid secretion. This sustained achlorhydria disrupts the negative feedback loop that normally regulates gastrin release, resulting in a significant and sustained elevation of plasma gastrin levels, a condition known as hypergastrinemia. This makes **Loxidine** an invaluable pharmacological tool for inducing a hypergastrinemic state in animal models, allowing for the detailed study of the physiological and pathological consequences of elevated gastrin levels. These application notes provide an overview of the use of **Loxidine** to induce hypergastrinemia and detailed protocols for related experimental procedures.

Mechanism of Action

Loxidine induces hypergastrinemia through a well-established physiological feedback mechanism. By blocking the histamine H2 receptors on parietal cells, **Loxidine** effectively inhibits gastric acid secretion. The resulting increase in gastric pH is sensed by the G-cells in the gastric antrum, which in turn increase the secretion of the hormone gastrin. Under normal conditions, rising gastric acid levels would suppress gastrin release. However, due to the

persistent acid suppression by **Loxidine**, this feedback is interrupted, leading to chronic hypergastrinemia.





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- To cite this document: BenchChem. [Loxidine as a Tool for Studying Hypergastrinemia: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674589#loxidine-as-a-tool-for-studying-hypergastrinemia\]](https://www.benchchem.com/product/b1674589#loxidine-as-a-tool-for-studying-hypergastrinemia)

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